molecular formula C18H29N5O B11255831 2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one

2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one

Cat. No.: B11255831
M. Wt: 331.5 g/mol
InChI Key: XWCGFIDHLUHBJN-UHFFFAOYSA-N
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Description

2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a piperazine ring. These structural motifs are commonly found in various biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one typically involves multi-step organic reactions. One common approach is the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for such complex compounds often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of specific oxidants and additives can tune the selectivity of the desired product .

Mechanism of Action

The mechanism of action of 2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, for example, can interact with enantioselective proteins, leading to different biological profiles of drug candidates . The compound’s non-planarity and stereogenicity contribute to its unique binding modes and pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is unique due to its combination of pyrrolidine, pyridazine, and piperazine rings, which provide a diverse range of reactivity and biological activity. Its ability to undergo selective synthesis and functionalization makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C18H29N5O

Molecular Weight

331.5 g/mol

IUPAC Name

2-ethyl-1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C18H29N5O/c1-3-15(4-2)18(24)23-13-11-22(12-14-23)17-8-7-16(19-20-17)21-9-5-6-10-21/h7-8,15H,3-6,9-14H2,1-2H3

InChI Key

XWCGFIDHLUHBJN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCC3

Origin of Product

United States

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